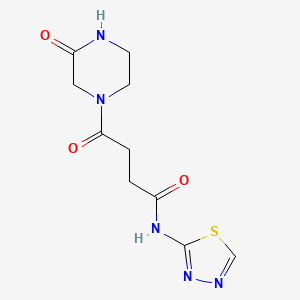
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a thiadiazole ring, and a butanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting thiosemicarbazide with a suitable carboxylic acid derivative under reflux conditions.
Coupling of the Piperazine and Thiadiazole Rings: The piperazine and thiadiazole rings are coupled using a suitable coupling agent, such as carbodiimide, under mild conditions.
Formation of the Butanamide Backbone: The final step involves the reaction of the coupled intermediate with a suitable butanoyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and thiadiazole rings, using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine or thiadiazole derivatives.
Scientific Research Applications
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell signaling pathways, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone.
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C10H13N5O3S |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-oxo-4-(3-oxopiperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C10H13N5O3S/c16-7(13-10-14-12-6-19-10)1-2-9(18)15-4-3-11-8(17)5-15/h6H,1-5H2,(H,11,17)(H,13,14,16) |
InChI Key |
WEXBNLBBSMCICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11022847.png)
![1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11022852.png)
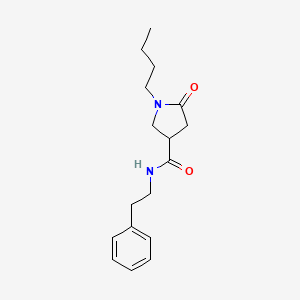
![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11022863.png)
![trans-4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11022871.png)
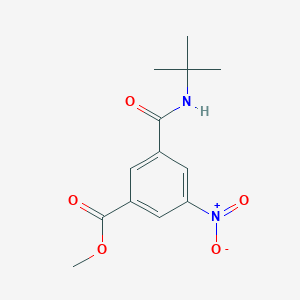
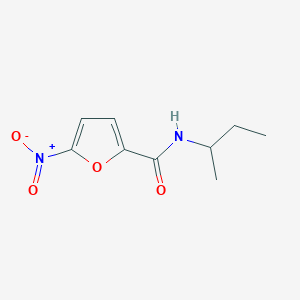
![methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11022900.png)
![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11022901.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide](/img/structure/B11022910.png)
![ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11022911.png)
![4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B11022913.png)
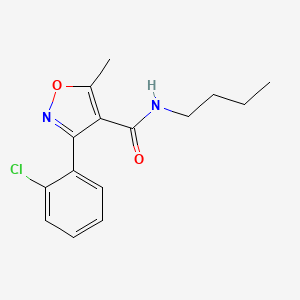
![3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B11022915.png)
